CL2 Linker

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

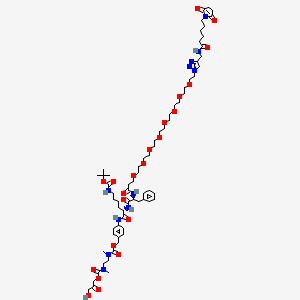

C68H103N11O22 |

|---|---|

Peso molecular |

1426.6 g/mol |

Nombre IUPAC |

(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1 |

Clave InChI |

BGFZCTPREVDQQQ-YQOHNZFASA-N |

SMILES isomérico |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |

SMILES canónico |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CL2 Linker: Structure, Synthesis, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CL2 linker is a critical component in the design of modern antibody-drug conjugates (ADCs), most notably in the FDA-approved drug sacituzumab govitecan (Trodelvy®). This technical guide provides a comprehensive overview of the this compound, with a particular focus on its more sophisticated variant, CL2A. We will delve into its chemical structure, a detailed synthesis protocol, and its mechanism of action in targeted cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation ADCs.

CL2 and CL2A Linker Structure

The this compound is a cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. The "A" designation in CL2A signifies the inclusion of a short polyethylene glycol (PEG) chain, which enhances the water solubility of the linker-payload conjugate.[1]

The core components of the CL2A linker are:

-

A Maleimide Group: This functional group serves as the attachment point to the antibody. It reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of the antibody, which are typically exposed after mild reduction of interchain disulfide bonds.[1]

-

A Polyethylene Glycol (PEG) Spacer: The CL2A variant incorporates a PEG8 (eight ethylene glycol units) spacer.[2][3] This hydrophilic chain improves the solubility and pharmacokinetic properties of the resulting ADC.[1]

-

A Triazole Ring: Formed via a click chemistry reaction, this stable heterocyclic ring is a key part of the linker's backbone.

-

A p-aminobenzyl alcohol (PABA) Spacer: This unit connects the PEG chain to the carbonate moiety.

-

A pH-Sensitive Carbonate Bond: This is the cleavable element of the linker. It is relatively stable at physiological pH (7.4) but is designed to be hydrolyzed under the mildly acidic conditions of the tumor microenvironment or within cellular lysosomes (pH 4.5-5.0), leading to the release of the cytotoxic payload. This pH sensitivity contributes to the targeted release of the drug at the tumor site.

Below is a diagram illustrating the general structure of the CL2A linker.

References

The CL2A Linker: A Deep Dive into its Properties and Role in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the efficacy and safety of these complex molecules is the linker, a critical component that connects a monoclonal antibody to a potent cytotoxic payload. This technical guide provides an in-depth exploration of the CL2A linker, a clinically validated, pH-sensitive linker integral to the success of ADCs such as sacituzumab govitecan.

Introduction to the CL2A Linker

The CL2A linker is a cleavable linker designed for the stable conjugation of payloads to antibodies and their subsequent release under specific physiological conditions. It is most notably utilized in the ADC sacituzumab govitecan, where it connects the anti-TROP-2 antibody to the topoisomerase I inhibitor, SN-38.[1] The design of the CL2A linker addresses several key requirements for a successful ADC: stability in systemic circulation, efficient payload release at the target site, and favorable physicochemical properties.[2][3][4]

Physicochemical Properties and Structure

The CL2A linker is a hydrophilic linker that incorporates a short polyethylene glycol (PEG) segment to enhance water solubility.[1] This hydrophilicity helps to mitigate the aggregation often associated with hydrophobic payloads and can reduce nonspecific ADC uptake, thereby minimizing off-target toxicity.

The core structure of the CL2A linker consists of:

-

A maleimide group for covalent attachment to sulfhydryl groups on the antibody.

-

A short polyethylene glycol (PEG) spacer to improve solubility.

-

A pH-sensitive carbonate bond that connects the linker to the payload.

A key feature of the CL2A linker's design is its attachment to the 20th position of the SN-38 payload. This specific conjugation stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity.

Mechanism of Action: pH-Sensitive Cleavage

The CL2A linker's primary mechanism of action is its pH-dependent cleavage. It is engineered to be stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the more acidic environments characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).

This pH sensitivity is conferred by the carbonate bond linking the linker to the payload. Upon internalization of the ADC into the target cancer cell, the lower pH of the endosomal and lysosomal compartments triggers the hydrolysis of this carbonate bond, leading to the release of the active SN-38 payload. This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring that the potent cytotoxin is delivered specifically to cancer cells while minimizing systemic exposure and associated toxicities.

The cleavage of the CL2A linker can be visualized as follows:

Quantitative Data Summary

The following tables summarize key quantitative data associated with ADCs utilizing the CL2A linker, primarily from studies involving sacituzumab govitecan.

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~7-8 | |

| Cell Binding (Kd) | ~1.2 nM | |

| In Vitro Cytotoxicity (IC50) | ~2.2 nM | |

| In Vitro Serum Stability (t1/2) | ~20 hours |

Table 1: In Vitro Performance of a CL2A-SN-38 ADC.

The Bystander Effect

A significant advantage of using a cleavable linker like CL2A is the potential for a "bystander effect." Once the SN-38 payload is released within the tumor microenvironment, its membrane permeability allows it to diffuse into neighboring cancer cells that may not express the target antigen (TROP-2 in the case of sacituzumab govitecan). This bystander killing is particularly important in treating heterogeneous tumors where antigen expression can be varied.

Experimental Protocols

The characterization of ADCs with the CL2A linker involves a series of critical in vitro assays. Below are outlines of the methodologies for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology (MTT Assay):

-

Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified incubation period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.

In Vitro Serum Stability Assay

Objective: To assess the stability of the ADC and the linker in human serum over time.

Methodology:

-

Incubation: Incubate the ADC in human serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Collection: At each time point, collect an aliquot of the serum-ADC mixture.

-

Purification: Purify the ADC from the serum using a suitable method, such as affinity chromatography (e.g., Protein A).

-

Analysis: Analyze the purified ADC using techniques like:

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor for aggregation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the different drug-loaded species and any degradation products.

-

-

Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the serum half-life.

Signaling Pathway of the SN-38 Payload

Upon its release, SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair.

Mechanism of Action:

-

Topoisomerase I Inhibition: SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.

-

DNA Damage: The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks.

-

Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases.

-

Apoptosis Induction: The extensive DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. This can involve the upregulation of p53 and the modulation of the Akt signaling pathway.

ADC Development Workflow

The development of an ADC utilizing the CL2A linker follows a multi-step process, from initial design to preclinical evaluation.

Conclusion

The CL2A linker represents a significant advancement in ADC technology, offering a sophisticated mechanism for targeted drug delivery. Its pH-sensitive nature, coupled with favorable physicochemical properties, enables the stable circulation of the ADC and efficient, localized release of the cytotoxic payload within the tumor microenvironment. This targeted approach, along with the potential for a bystander effect, contributes to an improved therapeutic window. A thorough understanding of the properties and characteristics of the CL2A linker is paramount for researchers and drug developers working to advance the next generation of antibody-drug conjugates.

References

The "CL2" Linker: A Tale of Two Modalities in Targeted Therapeutics

The designation "CL2" in the realm of advanced drug development is not a singular entity but rather represents distinct linker technologies pivotal to two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the discovery, development, and application of the CL2A linker in ADCs and the linker technology embodied in the LC-2 PROTAC .

Part 1: The CL2A Linker in Antibody-Drug Conjugates

The CL2A linker is a critical component of the successful ADC, Sacituzumab govitecan, which targets the Trop-2 receptor on cancer cells. It is a cleavable linker designed to be stable in circulation but to release its cytotoxic payload, SN-38 (the active metabolite of irinotecan), in the tumor microenvironment and within cancer cells.

Chemical Structure and Properties

The CL2A linker is a multi-component system that includes a short polyethylene glycol (PEG) segment to enhance water solubility. A key feature is its pH-sensitive carbonate bond that connects the linker to the 20th position of SN-38, which also helps to stabilize the active lactone ring of the drug. The other end of the linker incorporates a maleimide group, which forms a stable thioether bond with sulfhydryl groups on the antibody following its mild reduction.

Synthesis of the CL2A-SN38 Conjugate

While a detailed, standalone synthesis protocol for the CL2A linker is not publicly available, its synthesis is an integral part of the overall production of the CL2A-SN38 drug-linker conjugate. The synthesis is a complex, multi-step process. Based on available information, the synthesis of CL2A-SN38 is described as a 10-step process. This intricate synthesis allows for the precise construction of the linker with its various functionalities, culminating in the attachment of the potent SN-38 payload.

Quantitative Data for CL2A-Containing ADCs

The efficacy of ADCs utilizing the CL2A linker is demonstrated by quantitative in vitro and in vivo data. The following table summarizes key performance metrics for CL2A-SN38 and the corresponding ADC.

| Molecule | Parameter | Value | Cell Line/Conditions | Reference |

| hRS7-CL2A-SN-38 | IC50 | ~2.2 nM | Various solid tumor cell lines | [1] |

| hRS7-CL2A-SN-38 | Serum Stability (t1/2) | ~20 hours | In vitro | [1] |

| Sacituzumab govitecan | Drug-to-Antibody Ratio (DAR) | ~7.6 | [2] |

Experimental Protocols

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC.

-

Cell Seeding:

-

Seed target cancer cells (e.g., those expressing Trop-2) in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

-

-

ADC Treatment:

-

Prepare serial dilutions of the CL2A-containing ADC in culture medium.

-

Add 50 µL of the diluted ADC solutions to the respective wells. Include a vehicle control (e.g., PBS or formulation buffer).

-

Incubate the plate for 48–144 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.

-

Add 100 µL of a 10% SDS-HCl solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

Visualization of the ADC Mechanism of Action

Caption: Mechanism of action for a CL2A linker-containing ADC.

Part 2: The Linker in the LC-2 PROTAC

LC-2 is a first-in-class PROTAC designed to induce the degradation of the oncogenic protein KRAS G12C. The linker in LC-2 is a crucial element that connects the KRAS G12C covalent inhibitor, MRTX849, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical Structure and Properties

The linker in LC-2 is a flexible chain that optimally orients the two ligands to facilitate the formation of a stable ternary complex between KRAS G12C and VHL. The precise composition and length of the linker are critical for degradation efficiency. While the exact structure of the linker is part of the overall LC-2 molecule, it is known to be derived from a precursor containing an ethoxypropanoic acid moiety attached to the MRTX849 warhead.[4]

Synthesis of the LC-2 PROTAC

The synthesis of LC-2 involves the coupling of the MRTX849-linker intermediate with the VHL ligand. A key starting material is MRTX849 ethoxypropanoic acid, which incorporates the KRAS G12C ligand and the linker component. This intermediate is then conjugated to the VHL ligand to yield the final LC-2 PROTAC.

Quantitative Data for the LC-2 PROTAC

The potency of LC-2 is measured by its ability to induce the degradation of KRAS G12C, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80% | |

| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90% | |

| MIA PaCa-2 | Heterozygous | 0.76 (approx.) | ~75% | |

| SW1573 | Homozygous | 0.45 (approx.) | ~85% |

Experimental Protocols

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cancer cells (e.g., NCI-H2030) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of LC-2 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRAS overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the KRAS protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values from the dose-response curve.

-

Visualization of the PROTAC Mechanism of Action

Caption: PROTAC-mediated degradation of KRAS G12C by LC-2.

References

An In-depth Technical Guide to the CL2A Linker: Design, Rationale, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, the CL2A linker has gained prominence, most notably for its use in the FDA-approved ADC, Sacituzumab govitecan. This technical guide provides a comprehensive overview of the CL2A linker, detailing its design rationale, mechanism of action, and the experimental protocols for its evaluation.

Design and Rationale of the CL2A Linker

The CL2A linker is a cleavable linker designed for the targeted delivery of the potent topoisomerase I inhibitor, SN-38. Its design incorporates several key features to ensure stability in circulation and efficient payload release within the tumor microenvironment.

Key Structural Components and their Rationale:

-

Maleimide Group: This functional group allows for a stable thioether bond with sulfhydryl groups on the antibody, which are typically generated by the mild reduction of interchain disulfide bonds. This ensures a secure and covalent attachment of the linker-payload to the monoclonal antibody.

-

Polyethylene Glycol (PEG) Segment: A short PEG moiety is incorporated into the linker to enhance the water solubility of the highly hydrophobic SN-38 payload.[1] This is crucial for preventing aggregation and improving the overall physicochemical properties of the resulting ADC.[2]

-

pH-Sensitive Carbonate Bond: The core of the CL2A linker's cleavage mechanism lies in a pH-sensitive benzyl carbonate bond that connects the linker to the 20th position of SN-38's lactone ring.[1][3] This bond is relatively stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis in the more acidic conditions of the tumor microenvironment and within cellular lysosomes (pH 4.8-6.0).[4] This pH-dependent cleavage allows for the targeted release of SN-38 in the vicinity of and within cancer cells.

-

Attachment at the 20th Position of SN-38: The linker is specifically attached to the 20th position of the SN-38 payload. This strategic placement stabilizes the lactone ring of SN-38, which is essential for its cytotoxic activity, preventing its hydrolysis to the less active carboxylate form.

The overarching rationale for the CL2A linker's design is to create an ADC with a high drug-to-antibody ratio (DAR) that remains stable in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the tumor, the linker is designed to release the SN-38 payload through hydrolysis, enabling the potent drug to exert its cytotoxic effects on both target and neighboring cancer cells through the "bystander effect."

Quantitative Data on CL2A Linker Performance

The performance of an ADC is critically dependent on the linker's stability and cleavage kinetics. The following table summarizes key quantitative data for ADCs utilizing the CL2A linker.

| Parameter | Value | Conditions | Reference |

| Drug-to-Antibody Ratio (DAR) | ~7.6 - 8:1 | For Sacituzumab govitecan | |

| SN-38 Release Half-life in Human Serum | ~1-2 days | In vitro at 37°C | |

| SN-38 Release Half-life at pH 5.0 | ~10 hours | In vitro, mimicking lysosomal conditions | |

| SN-38 Release Half-life at pH 7.4 | ~1 day | In vitro, mimicking physiological pH | |

| Comparative Stability (CL2A vs. CL2E linker) | CL2A t½ ~ 1 day; CL2E t½ > 10 days | In human serum |

Mechanism of Action and Signaling Pathways

The efficacy of a CL2A-based ADC is a multi-step process involving targeted delivery, payload release, and induction of cell death.

ADC Trafficking and Payload Release

An ADC with a CL2A linker circulates in the bloodstream and, upon reaching the tumor site, binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized and trafficked to the lysosome. The acidic environment of the lysosome triggers the hydrolysis of the carbonate bond in the CL2A linker, releasing the active SN-38 payload.

Topoisomerase I Inhibition by SN-38

Once released, SN-38 enters the nucleus and targets topoisomerase I, an enzyme essential for DNA replication. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. When a DNA replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death).

The Bystander Effect

A key advantage of using a cleavable linker like CL2A with a membrane-permeable payload such as SN-38 is the "bystander effect." After its release from the target cell, SN-38 can diffuse across the cell membrane and enter neighboring tumor cells that may not express the target antigen. This allows the ADC to kill a broader population of tumor cells, which is particularly important in heterogeneous tumors where antigen expression can be varied.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and evaluate ADCs with the CL2A linker.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV/Vis spectroscopy is a common method for determining the average DAR.

Protocol: DAR Determination by UV/Vis Spectroscopy

-

Determine Molar Extinction Coefficients:

-

Experimentally determine the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.

-

Determine the molar extinction coefficient of the free linker-payload (CL2A-SN38) at its wavelength of maximum absorbance (λ_max_, typically around 370 nm for SN-38) and at 280 nm (ε_Drug,280_).

-

-

Measure Absorbance of the ADC:

-

Prepare a solution of the ADC in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

-

-

Calculate Concentrations:

-

Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at its λ_max_: C_Drug_ = A_λmax_ / ε_Drug,λmax_

-

Calculate the concentration of the antibody (C_Ab_) by correcting the absorbance at 280 nm for the contribution of the drug: C_Ab_ = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab_

-

-

Calculate DAR:

-

The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug_ / C_Ab_

-

Note: For a more detailed analysis of DAR distribution, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug (SN-38) in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the various treatment solutions to the respective wells. Include untreated cells as a control.

-

Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

In Vitro Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Protocol: Co-culture Bystander Effect Assay

-

Cell Preparation:

-

Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

-

-

Co-culture Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Treat the co-cultures with serial dilutions of the ADC.

-

Incubate for an appropriate duration (e.g., 96-144 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viable Ag- cells in the presence of the ADC compared to untreated co-cultures. A decrease in the viability of Ag- cells indicates a bystander effect.

-

Synthesis of the CL2A-SN38 Conjugate

The synthesis of the CL2A-SN38 linker-payload is a complex, multi-step process. While the proprietary nature of the exact synthesis precludes a detailed public protocol, the general approach involves the synthesis of the CL2A linker moiety followed by its conjugation to SN-38. This process has been described as a 10-step synthesis. The final CL2A-SN38 construct is then conjugated to the antibody.

General Workflow for ADC Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]

- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to the Core Functional Components of the CL2A Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CL2A linker is a critical component in the design of advanced antibody-drug conjugates (ADCs), most notably utilized in the FDA-approved therapeutic, sacituzumab govitecan. This linker plays a pivotal role in stably connecting a potent cytotoxic payload to a monoclonal antibody, ensuring payload integrity in systemic circulation and facilitating its controlled release at the target tumor site. This technical guide provides a detailed examination of the core functional components of the CL2A linker, its mechanism of action, and relevant experimental data and protocols for its application in drug development.

Core Functional Components of the CL2A Linker

The CL2A linker is a cleavable linker system meticulously designed with three primary functional components, each contributing to the overall efficacy and safety profile of the ADC. These components are: a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer for enhancing solubility and pharmacokinetics, and a pH-sensitive carbonate bond for controlled payload release.

Maleimide Group: Covalent Antibody Conjugation

The CL2A linker employs a maleimide functional group to achieve a stable, covalent attachment to the monoclonal antibody.

Function: The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of the antibody, forming a stable thioether bond.[1][2] This reaction is highly efficient and selective under mild physiological conditions (pH 6.5-7.5), ensuring a robust and permanent linkage between the linker-payload and the antibody.[2]

Mechanism of Action: The conjugation process typically involves the initial reduction of the antibody's interchain disulfide bonds to generate free thiol groups. The electron-deficient double bond of the maleimide ring then undergoes a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1]

Experimental Considerations:

-

Antibody Reduction: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are commonly used reducing agents. TCEP is often preferred as it does not contain a thiol group and therefore does not require removal before the addition of the maleimide-linker.

-

pH Control: Maintaining a pH between 6.5 and 7.5 is crucial for the specificity of the maleimide-thiol reaction and to minimize hydrolysis of the maleimide ring.

-

Stoichiometry: The molar ratio of the maleimide-linker to the antibody needs to be carefully optimized to control the drug-to-antibody ratio (DAR).

Polyethylene Glycol (PEG) Spacer: Enhancing Physicochemical Properties

A short polyethylene glycol (PEG) spacer is incorporated into the CL2A linker to improve the overall properties of the ADC.

Function:

-

Increased Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the often hydrophobic payload, preventing aggregation of the ADC.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life and reduced clearance.

-

Shielding Effect: The PEG spacer can mask the payload from the immune system and non-target tissues, potentially reducing immunogenicity and off-target toxicity.

Experimental Data on PEG Spacer Length: The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the pharmacokinetic properties of an ADC. Longer PEG chains generally lead to decreased clearance and increased exposure (AUC).

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |

This table summarizes synthesized data from a study on PEGylated glucuronide-MMAE linkers, illustrating the general trend of PEG spacer length on ADC pharmacokinetics.

pH-Sensitive Carbonate Bond: Controlled Payload Release

The key to the CL2A linker's targeted drug delivery is its pH-sensitive carbonate bond, which connects the linker to the cytotoxic payload, SN-38.

Function: The carbonate bond is designed to be stable at the physiological pH of the bloodstream (pH 7.4) but undergoes hydrolysis in the acidic environment of the tumor microenvironment and, more rapidly, within the lysosomes of cancer cells (pH 4.5-5.5). This pH-dependent cleavage ensures that the potent cytotoxic payload is released preferentially at the site of the tumor, minimizing systemic toxicity.

Mechanism of Cleavage: The acid-catalyzed hydrolysis of the carbonate bond is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond and the release of the payload.

Quantitative Data on Cleavage: While specific kinetic data for the CL2A linker's carbonate bond is proprietary, studies on other pH-sensitive linkers demonstrate the principle of differential stability. For instance, some acid-labile linkers can have a half-life of over 7 days in human plasma (pH 7.4) while showing significant payload release at pH 5.5. The CL2A linker in sacituzumab govitecan has a reported serum stability (t½) of approximately 20 hours in vitro. In vivo, the linker is designed for rapid hydrolysis upon internalization into the acidic lysosomes.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using a Maleimide Linker

This protocol provides a general framework for the conjugation of a maleimide-containing linker-payload to a monoclonal antibody.

1. Antibody Preparation and Reduction:

-

Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

-

Add a 10- to 20-fold molar excess of a reducing agent like TCEP to the antibody solution.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

If using a thiol-containing reducing agent like DTT, remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

-

Dissolve the maleimide-linker-payload in an organic solvent such as DMSO.

-

Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. The final concentration of the organic solvent should typically be below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

3. Purification of the ADC:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

-

Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable purification methods.

4. Characterization of the ADC:

-

Determine the protein concentration using a standard protein assay.

-

Calculate the DAR using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation state of the ADC using SEC.

-

Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

-

Determine the in vitro cytotoxicity of the ADC on target-expressing and non-target cells.

Visualizations

Conclusion

The CL2A linker represents a sophisticated and highly engineered component of modern antibody-drug conjugates. Its modular design, incorporating a stable antibody conjugation moiety, a pharmacokinetic-enhancing spacer, and a precisely controlled payload release mechanism, underscores the critical role of linker technology in the development of effective and safe targeted cancer therapies. A thorough understanding of the functional components of the CL2A linker and the experimental considerations for its use is essential for researchers and drug developers aiming to harness the full potential of ADCs in oncology.

References

The Chemistry of CL2 Linkers: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Chemistry, Application, and Evaluation of CL2 Linkers in Advanced Therapeutics

For researchers, scientists, and drug development professionals at the forefront of targeted therapies, the intricate design of linker molecules is a cornerstone of success. Among the diverse array of linkers, the CL2 series, particularly the CL2A linker, has garnered significant attention for its application in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of CL2 linker chemistry, its mechanism of action, synthesis, and conjugation protocols, alongside critical data for the rational design of next-generation therapeutics.

Core Chemistry and Mechanism of Action

The CL2A linker is a cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure is characterized by several key functional components that dictate its performance. A critical feature of the CL2A linker is its pH-sensitive carbonate bond, which remains stable at the physiological pH of the bloodstream (around 7.4) but undergoes hydrolysis in the more acidic environments of tumor microenvironments and cellular lysosomes (pH 4.5-6.5)[1][2]. This pH-dependent cleavage is a crucial aspect of its mechanism, enabling the controlled release of the payload at the intended site of action[1][2].

The structure of the CL2A linker also incorporates a short polyethylene glycol (PEG) moiety. This hydrophilic segment plays a vital role in improving the aqueous solubility of the entire ADC, which can otherwise be prone to aggregation, especially with hydrophobic payloads[3]. The PEG component also favorably influences the pharmacokinetic properties of the ADC, contributing to a longer circulation half-life.

For conjugation to the antibody, the CL2A linker is functionalized with a maleimide group. This group readily reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether bond. This ensures a secure and stable attachment of the linker-payload complex to the antibody during circulation.

The cleavage of the CL2A linker and subsequent payload release can occur both intracellularly, following internalization of the ADC into the target cancer cell, and extracellularly within the acidic tumor microenvironment. This dual-release mechanism contributes to the "bystander effect," where the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy, especially in heterogeneous tumors.

Quantitative Data on CL2A-Containing Conjugates

The performance of an ADC is critically dependent on the properties of its components, including the linker. The following tables summarize key quantitative data for ADCs utilizing the CL2A linker, providing a basis for comparison with other linker technologies.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | ~1.2 nM | Binding of an anti-Trop-2 ADC to target cells. | |

| In Vitro Cytotoxicity (IC50) | ~2.2 nM | Cytotoxicity of an anti-Trop-2 ADC against target cancer cells. | |

| Serum Stability (t1/2) | ~20 hours | In vitro stability of an anti-Trop-2 ADC in serum. | |

| Drug-to-Antibody Ratio (DAR) | ~6-8 | Number of payload molecules per antibody for sacituzumab govitecan. |

Table 1: Key Performance Metrics of a CL2A-SN-38 ADC

| Linker Type | Cleavage Mechanism | Plasma Stability (t1/2) | Key Features |

| CL2A (Carbonate) | pH-sensitive hydrolysis | Moderate (~1 day) | Enables bystander effect; contains a PEG moiety for solubility. |

| Valine-Citrulline (VC) | Protease (Cathepsin B) | High | Stable in plasma, efficient intracellular cleavage. |

| Hydrazone | pH-sensitive hydrolysis | Variable (can be low) | One of the earlier pH-sensitive linkers, can have stability issues. |

| Disulfide | Reduction (Glutathione) | Moderate to High | Cleaved in the reducing environment of the cell. |

| Non-cleavable (e.g., SMCC) | Proteolytic degradation | Very High | Releases payload-amino acid adduct; generally no bystander effect. |

Table 2: Comparative Overview of Common ADC Linker Types

Experimental Protocols

Synthesis of the CL2A Linker-Payload Construct (CL2A-SN-38)

While a detailed, step-by-step protocol with specific reaction conditions is often proprietary, the general synthetic strategy for constructing the CL2A-SN-38 drug-linker, as used in sacituzumab govitecan, involves a multi-step process.

Step 1: Synthesis of the Core Linker Structure: This typically involves the assembly of the PEG spacer and the reactive maleimide group.

Step 2: Introduction of the pH-Sensitive Carbonate Moiety: A key step is the formation of the carbonate bond that will later be attached to the payload.

Step 3: Conjugation to the Payload (SN-38): The final step in creating the drug-linker construct is the attachment of the payload, SN-38, to the linker via the carbonate group.

Conjugation of CL2A-Payload to the Antibody

The conjugation of the CL2A-payload to a monoclonal antibody is a critical step in the manufacturing of an ADC. The following is a general protocol for a maleimide-thiol conjugation reaction.

1. Antibody Reduction:

-

The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent and reaction time are critical parameters to control the number of reduced disulfides and, consequently, the drug-to-antibody ratio (DAR).

2. Conjugation Reaction:

-

The CL2A-payload, dissolved in a suitable organic co-solvent like DMSO to ensure solubility, is added to the reduced antibody solution.

-

The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7-7.5) and temperature for a specific duration.

3. Quenching and Purification:

-

After the conjugation reaction, a quenching agent, such as N-acetylcysteine, may be added to cap any unreacted maleimide groups.

-

The resulting ADC is then purified using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload, excess reagents, and any aggregated proteins.

4. Characterization and Quality Control:

-

The purified ADC is extensively characterized to determine key quality attributes, including DAR, purity, aggregation levels, and in vitro potency. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and cell-based cytotoxicity assays are employed for this purpose.

Visualizing Workflows and Pathways

ADC Mechanism of Action with CL2A Linker```dot

Caption: General workflow for the development and characterization of an ADC.

Conclusion

The CL2A linker represents a significant advancement in the field of ADCs, offering a pH-sensitive cleavage mechanism that facilitates targeted drug delivery and a bystander effect. Its design, incorporating a PEG moiety, addresses key challenges of solubility and pharmacokinetics. A thorough understanding of its chemistry, coupled with robust synthesis, conjugation, and characterization protocols, is essential for the successful development of novel ADCs. This guide provides a foundational understanding for researchers and drug developers to leverage the potential of this compound chemistry in creating more effective and safer cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for CL2 Linker in SN-38 Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of the CL2A linker in the conjugation of SN-38, the active metabolite of irinotecan, to a targeting antibody.

The CL2A linker is a refined version of the original CL2 linker, designed to improve manufacturing yields.[1][2] It features a maleimide group for covalent attachment to reduced sulfhydryl groups on the antibody, a short polyethylene glycol (PEG) spacer to enhance solubility, and a pH-sensitive carbonate bond that connects to the 20th position of SN-38.[1][3] This strategic attachment to the lactone ring of SN-38 is crucial for maintaining its stability and preventing premature conversion to the less active carboxylate form.[1] The pH-sensitive nature of the linker facilitates the release of SN-38 in the acidic environment of lysosomes or the tumor microenvironment.

Key Characteristics of CL2A-SN-38 Conjugates

The conjugation of CL2A-SN-38 to a monoclonal antibody results in an ADC with distinct and advantageous properties. A key feature of this methodology is the ability to achieve a relatively high and consistent drug-to-antibody ratio (DAR).

| Parameter | Value | Reference |

| Target Drug-to-Antibody Ratio (DAR) | ~7.6 | |

| Conjugation Site on Antibody | Cysteine residues (via reduction of interchain disulfides) | |

| Linker Attachment to SN-38 | 20-OH position of the lactone ring | |

| Release Mechanism | pH-sensitive hydrolysis of the carbonate bond |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of a CL2A-SN-38 ADC.

Protocol 1: Synthesis of CL2A-SN-38 Drug-Linker

The synthesis of the CL2A-SN-38 construct is a multi-step process. A general overview of the synthetic strategy is provided below, based on available literature. For detailed reaction conditions and purification methods, it is recommended to consult specialized synthetic chemistry literature.

-

Preparation of a Protected SN-38 Intermediate: The phenolic hydroxyl group of SN-38 is first protected, for instance, as a silyl ether, to ensure selective reaction at the 20-hydroxyl position.

-

Activation of the 20-OH Group: The protected SN-38 is then reacted with an activating agent like triphosgene to form a chloroformate intermediate.

-

Linker Coupling: The CL2A linker, containing the maleimide and PEG components, is then coupled to the activated SN-38 intermediate.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final CL2A-SN-38 drug-linker construct.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the CL2A-SN-38 to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

CL2A-SN-38 dissolved in an organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-ethylmaleimide)

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer like PBS.

-

Adjust the antibody concentration to a range of 1-5 mg/mL.

-

-

Antibody Reduction:

-

Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

-

Incubate the mixture at 37°C for 1 hour.

-

Cool the reaction mixture on ice for 5 minutes.

-

-

Conjugation Reaction:

-

Dissolve the CL2A-SN-38 in DMSO to prepare a stock solution.

-

Add the CL2A-SN-38 solution to the cooled, reduced antibody mixture. The final concentration of the organic solvent should be kept low (typically ≤10%) to prevent antibody precipitation.

-

Incubate the reaction mixture with gentle rotation at room temperature for 1 hour.

-

-

Quenching:

-

To cap any unreacted sulfhydryl groups, add a quenching reagent such as N-ethylmaleimide.

-

Protocol 3: Purification of the ADC

Purification is essential to remove unreacted drug-linker, excess reagents, and to separate ADCs with different DARs.

Methods:

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing small molecule impurities and aggregates.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic SN-38 linker increases the overall hydrophobicity of the conjugate.

General SEC Purification Procedure:

-

Equilibrate the SEC column with the desired formulation buffer.

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the ADC with the formulation buffer, collecting fractions corresponding to the monomeric ADC peak.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and 380 nm (for SN-38). The following formula can be used for estimation: DAR = (A380 / ε380,drug) / [(A280 - (A380 * (ε280,drug / ε380,drug))) / ε280,mAb] Where A is the absorbance and ε is the molar extinction coefficient. A simplified ratio method can also be used for a rough estimate.

-

Mass Spectrometry: For a more accurate determination of DAR and to assess the distribution of different drug-loaded species, mass spectrometry of the intact or reduced ADC is recommended.

2. In Vitro Stability Assay:

-

Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).

-

At each time point, analyze the samples by an appropriate method (e.g., affinity capture LC-MS) to quantify the amount of conjugated SN-38 remaining on the antibody. This allows for the determination of the ADC's half-life in a biologically relevant matrix.

Visualizations

Caption: Synthesis workflow for the CL2A-SN-38 drug-linker.

Caption: Experimental workflow for ADC conjugation and purification.

Caption: Proposed mechanism of action for a CL2A-SN-38 ADC.

References

- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

using CL2 linker in targeted therapy research

Application Notes: CL2 Linker in Targeted Cancer Therapy

Introduction

The this compound is a crucial component in the development of advanced antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The this compound, and its close analog CL2A, are cleavable linkers that connect a monoclonal antibody to a cytotoxic payload, such as SN-38.[1][2] This targeted delivery system relies on the linker's ability to remain stable in circulation and then release the payload under specific conditions within the tumor microenvironment.[3][4]

The CL2A linker, in particular, is a key component of the FDA-approved ADC, Sacituzumab Govitecan (Trodelvy®). It is designed to be pH-sensitive, allowing for the release of the SN-38 payload in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This mechanism of action, coupled with a high drug-to-antibody ratio (DAR), contributes to a potent therapeutic effect, including the killing of adjacent tumor cells through a "bystander effect."

Chemical Properties and Mechanism of Action

The CL2 and CL2A linkers are designed to provide a balance between stability in the bloodstream and efficient cleavage at the tumor site. Key features include:

-

Cleavable Nature : Both are classified as cleavable linkers, which are designed to release the payload upon encountering specific triggers in the tumor environment.

-

pH-Sensitivity : The CL2A linker utilizes a carbonate bond that is susceptible to hydrolysis under acidic conditions (pH 5-6), which are characteristic of the tumor microenvironment and cellular lysosomes. This allows for payload release without the need for enzymatic cleavage.

-

Solubility and Stability : The linkers incorporate a short polyethylene glycol (PEG) moiety to enhance aqueous solubility and reduce nonspecific ADC uptake. The CL2A linker was ultimately chosen for Sacituzumab Govitecan as it improved conjugate quality and simplified large-scale synthesis compared to the CL2 variant. While in circulation, the CL2A linker exhibits a moderate stability, with a half-life of approximately one day, which is believed to reduce target-mediated toxicity in healthy tissues with low antigen expression.

-

High Drug-to-Antibody Ratio (DAR) : The CL2A linker technology facilitates a high DAR of approximately 8:1, meaning each antibody can carry up to eight molecules of the SN-38 payload. This high payload capacity is a significant factor in the potent anti-tumor activity of the resulting ADC.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADCs utilizing the CL2/CL2A linker technology.

Table 1: In Vitro Performance of CL2/CL2A Linker-Based Conjugates

| Parameter | Value | Reference Conjugate(s) | Source(s) |

|---|---|---|---|

| Drug-to-Antibody Ratio (DAR) | ~6-8 | CL2-SN-38, CL2A-SN-38 | |

| Cell Binding Affinity (Kd) | ~1.2 nM | CL2-SN-38, CL2A-SN-38 | |

| In Vitro Cytotoxicity (IC50) | ~2.2 nM | CL2-SN-38, CL2A-SN-38 |

| In Vitro Serum Stability (t1/2) | ~20-24 hours | CL2-SN-38, CL2A-SN-38 | |

Table 2: Pharmacokinetic Parameters of CL2A-based ADC (Sacituzumab Govitecan)

| Parameter | Description | Value | Source(s) |

|---|---|---|---|

| Recommended Dose | Intravenous infusion | 10 mg/kg | |

| Dosing Schedule | Days 1 and 8 of a 21-day cycle | Repeated cycles |

| Payload Release Half-life | In serum | ~1-2 days | |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of an ADC utilizing the CL2A linker, from systemic circulation to payload release and induction of cell death.

Mechanism of action of a CL2A linker-based ADC.

Protocols: Experimental Methodologies

Protocol 1: Conjugation of CL2A-Payload to an Antibody

This protocol outlines a general procedure for the conjugation of a maleimide-functionalized CL2A-payload construct to a monoclonal antibody.

1. Materials:

-

Monoclonal antibody (e.g., anti-Trop-2) in a suitable buffer (e.g., PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

CL2A-payload (e.g., CL2A-SN-38) with a maleimide group.

-

Conjugation buffer (e.g., PBS with EDTA).

-

Quenching reagent: N-acetylcysteine.

-

Purification system (e.g., size-exclusion chromatography).

2. Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing sulfhydryl (-SH) groups. The amount of TCEP will determine the final DAR.

-

Incubate for 1-2 hours at 37°C.

-

-

Conjugation:

-

Dissolve the maleimide-functionalized CL2A-payload in an organic solvent (e.g., DMSO).

-

Add the payload solution to the reduced antibody solution. The maleimide group will react with the exposed sulfhydryl groups on the antibody.

-

Incubate for 1-2 hours at room temperature in the dark.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload, excess reagents, and aggregated antibody.

-

-

Characterization:

-

Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC.

-

Workflow for ADC conjugation.

Protocol 2: In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of the linker and the rate of payload release from the ADC in serum.

1. Materials:

-

Purified ADC.

-

Mouse or human serum.

-

Incubator at 37°C.

-

Analytical method to quantify the amount of conjugated payload (e.g., ELISA, LC-MS).

2. Procedure:

-

Incubation:

-

Incubate the ADC in serum at a defined concentration at 37°C.

-

-

Time Points:

-

Collect aliquots of the serum-ADC mixture at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

-

Analysis:

-

Analyze the samples to determine the concentration of the ADC with the payload still attached. This can be done using an ELISA that detects both the antibody and the payload, or by LC-MS to measure the amount of intact ADC.

-

-

Calculation:

-

Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

-

Determine the half-life (t1/2) of the ADC in serum by fitting the data to a suitable kinetic model.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for determining the potency of the ADC against cancer cell lines.

1. Materials:

-

Target cancer cell line (e.g., expressing Trop-2).

-

Control cell line (low or no target expression).

-

Cell culture medium and supplements.

-

ADC and unconjugated payload (for comparison).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS).

-

Plate reader.

2. Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated payload, and a control antibody.

-

Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Plot the cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.

-

Protocol 4: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

1. Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Human cancer cell line for xenograft implantation.

-

ADC, vehicle control, and other control articles.

-

Calipers for tumor measurement.

2. Procedure:

-

Tumor Implantation:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Randomization and Dosing:

-

Randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody).

-

Administer the treatments intravenously according to the planned dosing schedule (e.g., once or twice weekly).

-

-

Monitoring:

-

Measure tumor volumes using calipers 2-3 times per week.

-

Monitor the body weight and general health of the animals as indicators of toxicity.

-

-

Endpoint:

-

Continue the study until the tumors in the control group reach a predetermined size, or for a specified duration.

-

Euthanize the animals and collect tumors for further analysis if required.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to compare the efficacy of the ADC to the control groups.

-

Workflow for an in vivo efficacy study.

References

Application Notes and Protocols for the Preparation of CL2A Linker Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical, influencing its stability, pharmacokinetics, and the mechanism of payload release. The CL2A linker is a pH-sensitive, cleavable linker designed for the stable conjugation of payloads to antibodies and their subsequent release in the acidic tumor microenvironment.[1][2][3] This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of ADCs utilizing the CL2A linker.

Mechanism of Action of CL2A Linker-Based ADCs

CL2A is a hydrophilic linker that contains a pH-sensitive carbonate bond.[1][4] It is designed to be stable in the bloodstream at physiological pH (pH 7.4) but undergoes hydrolysis in the lower pH environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This pH-dependent cleavage facilitates the release of the cytotoxic payload in a targeted manner. The released payload can then exert its cytotoxic effect. Furthermore, if the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

Figure 1. Mechanism of action of a CL2A linker-based ADC.

Quantitative Data Summary

The following table summarizes key quantitative data for ADCs prepared using the CL2A linker, primarily with the cytotoxic payload SN-38.

| ADC Name | Target Antigen | Payload | Average DAR | In Vitro Potency (IC50) | Cell Line | Reference(s) |

| Sacituzumab Govitecan | TROP-2 | SN-38 | ~7.6 | 1.0 - 6.0 nM | Various | |

| Labetuzumab Govitecan | CEACAM5 | SN-38 | ~7.6 | Not explicitly stated | mCRC | |

| hMN-14-CL2A-SN-38 | CEACAM5 | SN-38 | 5.9 - 6.3 | Not explicitly stated | LS174T | |

| Milatuzumab-CL2A-SN-38 | CD74 | SN-38 | 6.5 | ~2.2 nM | Raji |

DAR: Drug-to-Antibody Ratio

Experimental Protocols

Preparation of CL2A Linker ADC via Cysteine-Based Conjugation

This protocol describes a general method for conjugating a maleimide-activated CL2A-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.

Figure 2. General workflow for the preparation of a CL2A-ADC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-activated CL2A-payload (e.g., CL2A-SN-38)

-

N-acetylcysteine or Cysteine

-

Diafiltration/desalting columns (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., PBS with 50 mM borate, pH 7.2)

-

Quenching buffer

-

Purification system (e.g., HIC, SEC)

Protocol:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

-

Partial Reduction of Antibody:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add TCEP to the antibody solution at a molar ratio of approximately 2.5 to 4.5 equivalents of TCEP per antibody molecule. The exact ratio needs to be optimized for each antibody to achieve the desired number of free thiols.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated CL2A-payload in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Add the CL2A-payload solution to the reduced antibody solution at a molar ratio of approximately 1.5 to 2.0 equivalents of linker-payload per free thiol.

-

Incubate the reaction at 4°C for 1-2 hours with gentle mixing.

-

-

Quenching the Reaction:

-

Add a 5 to 10-fold molar excess of N-acetylcysteine or cysteine (relative to the linker-payload) to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at 4°C.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated antibody, free payload, and other reaction components using a suitable chromatography method such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).

-

-

Characterization of the ADC:

-

Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

-

Assess the level of aggregation using Size Exclusion Chromatography (SEC).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of the prepared CL2A-ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

CL2A-ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

Protocol:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the CL2A-ADC, unconjugated antibody, and free payload in complete medium.

-

Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

-

Bystander Effect Assay (Co-culture Method)

This protocol is designed to evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line should be engineered to express a fluorescent protein like GFP for differentiation)

-

Complete cell culture medium

-

CL2A-ADC

-

96-well microplates

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in a 96-well plate.

-

As controls, seed Ag+ cells alone and Ag- cells alone in separate wells.

-

Incubate overnight to allow cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the CL2A-ADC in complete medium.

-

Treat the co-cultures and monocultures with the ADC dilutions.

-

-

Incubation:

-

Incubate the plates for 96-120 hours.

-

-

Quantification of Bystander Killing:

-

Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence microplate reader.

-

A decrease in the fluorescence signal in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.

-

Calculate the percentage of viability of the Ag- cells and plot the dose-response curve.

-

Conclusion

The CL2A linker provides a valuable tool for the development of pH-sensitive ADCs. The protocols outlined in this document offer a comprehensive guide for the preparation, characterization, and in vitro evaluation of CL2A-based ADCs. Careful optimization of the conjugation process and thorough in vitro characterization are essential steps in the development of safe and effective ADC therapeutics.

References

- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Size Variant Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CL2 Linker Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CL2 linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. It is a cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload under specific conditions within the tumor microenvironment or inside cancer cells. The CL2A variant, which includes a short polyethylene glycol (PEG) segment, enhances the solubility of the linker-drug conjugate.[1][2] This document provides a detailed experimental protocol for the conjugation of a CL2A linker, activated with a maleimide group, to a monoclonal antibody (mAb) for the development of ADCs.

The CL2A linker system is designed for pH-sensitive cleavage, facilitating the release of the drug payload in the acidic environments of endosomes and lysosomes after the ADC is internalized by the target cancer cell.[1][3][4] The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, which then react with the maleimide group of the CL2A linker-payload construct to form a stable thioether bond.

Mechanism of Action

The CL2A linker connects the antibody to the cytotoxic drug. Upon binding of the ADC to its target antigen on a cancer cell, the complex is internalized. The acidic environment of the lysosome facilitates the cleavage of the linker, releasing the active drug to exert its cytotoxic effect.

Experimental Workflow

The following diagram outlines the key steps for the conjugation of a this compound to a monoclonal antibody.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound conjugation protocol.

| Parameter | Recommended Value/Range | Notes |

| Antibody Preparation | ||

| Antibody Concentration | 1-10 mg/mL | A final concentration of 1-5 mg/mL is recommended for optimal labeling efficiency. |

| Conjugation Buffer | Phosphate Buffered Saline (PBS) pH 7.2-7.5 with 1mM EDTA | If the antibody is in a buffer containing amines (e.g., glycine), dialysis against PBS is required. |

| Antibody Reduction | ||

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | |

| TCEP Molar Excess | 1.8 to 10.8-fold over antibody | The molar excess of TCEP will determine the number of disulfide bonds reduced and subsequently the Drug-to-Antibody Ratio (DAR). |

| Incubation Time | 1-2 hours | |

| Incubation Temperature | 30-37 °C | |

| Linker-Payload Reconstitution | ||

| Solvent | Anhydrous DMSO | |

| Stock Concentration | 10-20 mM | Ensure the linker-payload is fully dissolved. |

| Conjugation Reaction | ||

| Linker-Payload Molar Excess | 5.4 to 21.6-fold over antibody | The molar excess will influence the final DAR. |

| Final DMSO Concentration | < 10% (v/v) | High concentrations of DMSO can lead to antibody denaturation. |

| Incubation Time | 1 hour | |

| Incubation Temperature | Room Temperature | |

| Purification | ||

| Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | To remove excess linker-payload and other small molecules. |

| Characterization | ||

| Drug-to-Antibody Ratio (DAR) | Typically 4-8 | The average number of drug molecules conjugated to a single antibody. |

Detailed Experimental Protocol

This protocol describes the conjugation of a maleimide-activated CL2A linker-payload to a monoclonal antibody.

Materials and Reagents:

-

Monoclonal Antibody (mAb)

-

CL2A-Maleimide Linker-Payload

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Anhydrous DMSO

-

Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., Sephadex G-25)

-

Protein concentrators

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer. This can be done using dialysis or a desalting column.

-